5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-cyclopropyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(9)6(4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMRNZAPREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclopropylamine with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but chloro-substituted derivatives (3a–3p) exhibit higher melting points (123–183°C), likely due to increased molecular rigidity and intermolecular interactions (e.g., π-stacking from aryl groups) .
- Spectroscopic Data: Chloro derivatives show distinct ¹H-NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm), whereas the target compound’s amino group would resonate near δ 5–6 ppm (unreported) .
- Elemental Analysis : Derivatives like 3a and 3d show >98% purity (calculated vs. found values for C, H, N), whereas purity data for the target compound are unavailable .
Functional Implications
- Reactivity: The amino group in the target compound may enhance hydrogen-bonding capacity and solubility compared to chloro/cyano-substituted analogs.
Biological Activity
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, an amino group, and a cyclopropyl moiety, contributing to its unique reactivity and biological properties.
Target Interaction
The primary target of this compound is the FGFR family, which includes FGFR1, FGFR2, and FGFR3. These receptors are crucial for regulating cell proliferation, differentiation, and angiogenesis. The compound exhibits nanomolar inhibitory activity against these receptors, particularly against the FGFR2 V564F gatekeeper mutant, which is associated with drug resistance in cancer therapies .
Biochemical Pathways
By inhibiting FGFRs, the compound disrupts signaling pathways involved in tumor growth and angiogenesis. This inhibition leads to decreased cell proliferation and survival in various cancer cell lines, making it a promising candidate for anticancer drug development .
Anticancer Properties
Research indicates that this compound has significant anticancer potential. In vitro studies have shown that it effectively suppresses the proliferation of various cancer cell lines, including lung and gastric cancer cells, with IC50 values ranging from 19 to 73 nM .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits reactive oxygen species (ROS) production and platelet aggregation through interference with key signaling pathways such as p38MAPK and PI3K in human umbilical vein endothelial cells (HUVECs) .
Other Activities
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antifungal activity and potential use as an enzyme inhibitor or receptor modulator in various biological contexts .
Data Summary
| Biological Activity | IC50 Values | Cell Lines/Models |
|---|---|---|
| FGFR Inhibition | 41 - 99 nM | Various cancer cell lines |
| ROS Production Inhibition | ~70 μM | HUVECs |
| Platelet Aggregation Inhibition | <100 μM | Human platelets |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of NCI-H520 lung cancer cells with an IC50 of 19 nM. The compound's irreversible binding to FGFR1 was confirmed through X-ray co-crystallography .
- Anti-inflammatory Mechanism : Another study highlighted the compound's ability to block p38MAPK phosphorylation in platelets and HUVECs, showcasing its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and cyclopropylamine derivatives. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Pyrazole ring formation : Introducing hydrazine derivatives (e.g., methyl hydrazine) under reflux conditions.
- Carboxamide functionalization : Coupling with cyclopropylamine via acid chlorides or carbodiimide-mediated reactions.
Optimization strategies include using anhydrous solvents (e.g., THF), controlled temperature gradients, and catalytic bases like triethylamine. Yield improvements (up to 70–80%) are achievable via iterative purification (column chromatography) and monitoring by TLC .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Characterization relies on:
- IR spectroscopy : Confirming NH₂ (3300–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
- ¹H/¹³C-NMR : Identifying pyrazole ring protons (δ 6.0–7.5 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm), and methyl groups (δ 2.5–3.0 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₉H₁₃N₄O).
Elemental analysis (C, H, N) validates purity (>95%) .
Q. What solvents and conditions are optimal for solubility and stability during in vitro assays?
The compound exhibits moderate solubility in DMSO (>10 mM) and methanol. For stability:
- Store at –20°C in anhydrous DMSO.
- Avoid prolonged exposure to light or moisture to prevent hydrolysis of the carboxamide group.
- Use buffered solutions (pH 6–8) for biological assays to maintain integrity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets of kinases. The cyclopropyl group may enhance hydrophobic interactions, while the pyrazole ring aligns with hinge regions.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
- MD simulations : Analyze stability of ligand-target complexes over 100 ns to identify critical residues (e.g., Lys68 in p38 MAPK) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in primary vs. cancer cell lines.
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Metabolite analysis : LC-MS/MS to detect hydrolyzed products (e.g., free cyclopropylamine) that may contribute to toxicity .
Q. How do substituent modifications (e.g., replacing cyclopropyl with aryl groups) affect pharmacological activity?
- SAR studies : Synthesize analogs with phenyl, fluorophenyl, or bromophenyl groups.
- Bioassays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PDE4).
- LogP measurements : Assess lipophilicity changes via HPLC; increased LogP may enhance membrane permeability but reduce solubility.
Data from fluorophenyl analogs suggest improved potency (IC₅₀ < 1 µM) but higher cytotoxicity in HEK293 cells .
Q. What experimental designs validate in vivo efficacy and pharmacokinetics?
- Rodent models : Administer orally (10–50 mg/kg) in LPS-induced inflammation models; measure plasma TNF-α via ELISA.
- PK parameters : Conduct LC-MS/MS to determine Tₘₐₓ (2–4 hr), Cₘₐₓ (~1 µM), and half-life (4–6 hr).
- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs (e.g., liver, spleen) .
Methodological Challenges and Solutions
Q. How to address low bioavailability in preclinical studies?
Q. What techniques confirm crystallinity and polymorph stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
